Methyl 2-(2-(tert-butoxycarbonylamino)ethoxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(2-(tert-butoxycarbonylamino)ethoxy)benzoate is an organic compound that features a benzoate ester linked to a tert-butoxycarbonyl (Boc)-protected amino group via an ethoxy chain. This compound is often used in organic synthesis, particularly in the preparation of more complex molecules due to its functional groups that can undergo various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-(tert-butoxycarbonylamino)ethoxy)benzoate typically involves the reaction of 2-(2-aminoethoxy)benzoic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to form the Boc-protected intermediate. This intermediate is then esterified with methanol in the presence of a catalyst like sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(2-(tert-butoxycarbonylamino)ethoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The ethoxy chain can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Hydrochloric acid or trifluoroacetic acid for Boc deprotection.
Major Products
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Free amines and their derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(2-(tert-butoxycarbonylamino)ethoxy)benzoate is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the preparation of peptide mimetics and other biologically active compounds.
Medicine: As a precursor in the synthesis of pharmaceutical agents.
Industry: Used in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of methyl 2-(2-(tert-butoxycarbonylamino)ethoxy)benzoate involves its functional groups. The Boc-protected amino group can be deprotected to yield a free amine, which can then interact with various molecular targets. The ester group can undergo hydrolysis to form the corresponding carboxylic acid, which can participate in further reactions. These functional groups allow the compound to act as a versatile intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-(2-(tert-butoxycarbonylamino)phenyl)acetate
- Methyl 2-(2-(tert-butoxycarbonylamino)phenyl)-2-(4-oxo-4H-chromen-3-yl)acetate
Uniqueness
Methyl 2-(2-(tert-butoxycarbonylamino)ethoxy)benzoate is unique due to its ethoxy linker, which provides additional flexibility and reactivity compared to similar compounds. This makes it particularly useful in the synthesis of complex molecules where spatial arrangement and functional group compatibility are crucial .
Eigenschaften
Molekularformel |
C15H21NO5 |
---|---|
Molekulargewicht |
295.33 g/mol |
IUPAC-Name |
methyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]benzoate |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(18)16-9-10-20-12-8-6-5-7-11(12)13(17)19-4/h5-8H,9-10H2,1-4H3,(H,16,18) |
InChI-Schlüssel |
VNCHCCQUIBGUCL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCOC1=CC=CC=C1C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.